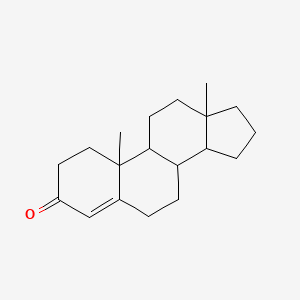![molecular formula C13H15Cl3N2O3 B11995062 2-[1-(Butanoylamino)-2,2,2-trichloroethoxy]benzamide](/img/structure/B11995062.png)
2-[1-(Butanoylamino)-2,2,2-trichloroethoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Butanoylamino)-2,2,2-trichloroethoxy]benzamide is a synthetic organic compound with the molecular formula C13H15Cl3N2O3. It is known for its unique chemical structure, which includes a benzamide core substituted with a butanoylamino group and a trichloroethoxy moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Butanoylamino)-2,2,2-trichloroethoxy]benzamide typically involves the reaction of 2,2,2-trichloroethanol with butanoyl chloride to form 2,2,2-trichloroethyl butanoate. This intermediate is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Butanoylamino)-2,2,2-trichloroethoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethoxy group, where nucleophiles replace one or more chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2-[1-(Butanoylamino)-2,2,2-trichloroethoxy]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-[1-(Butanoylamino)-2,2,2-trichloroethoxy]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect membrane integrity and enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in similar applications.
Uniqueness
2-[1-(Butanoylamino)-2,2,2-trichloroethoxy]benzamide is unique due to its trichloroethoxy group, which imparts distinct chemical properties and reactivity compared to other benzamide derivatives. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C13H15Cl3N2O3 |
|---|---|
Poids moléculaire |
353.6 g/mol |
Nom IUPAC |
2-[1-(butanoylamino)-2,2,2-trichloroethoxy]benzamide |
InChI |
InChI=1S/C13H15Cl3N2O3/c1-2-5-10(19)18-12(13(14,15)16)21-9-7-4-3-6-8(9)11(17)20/h3-4,6-7,12H,2,5H2,1H3,(H2,17,20)(H,18,19) |
Clé InChI |
PSHZLBVFNQTHPM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC=C1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide](/img/structure/B11994979.png)

![ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994985.png)
![(2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11994986.png)


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995005.png)

![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11995014.png)
![Methyl 4-({2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}sulfonyl)phenylcarbamate](/img/structure/B11995017.png)




